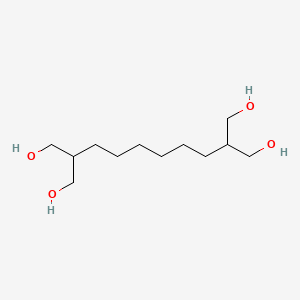
2,9-Bis(hydroxymethyl)decane-1,10-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Bis(hydroxymethyl)decane-1,10-diol is an organic compound with the molecular formula C12H26O4. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is of interest in various fields of chemistry and industry due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis(hydroxymethyl)decane-1,10-diol typically involves the hydrogenation of sebacic acid. The process includes the following steps:
Hydrogenation of Sebacic Acid: Sebacic acid is subjected to hydrogenation in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous hydrogenation reactors and efficient separation techniques to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,9-Bis(hydroxymethyl)decane-1,10-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Halides, esters.
Aplicaciones Científicas De Investigación
2,9-Bis(hydroxymethyl)decane-1,10-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers and other complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 2,9-Bis(hydroxymethyl)decane-1,10-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. This property makes it useful in modifying the physical and chemical properties of materials and in facilitating specific biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,10-Decanediol: Another diol with a similar structure but different positioning of hydroxyl groups.
1,12-Dodecanediol: A longer-chain diol with similar chemical properties.
2,7-Dihydroxynaphthalene: A diol with aromatic characteristics.
Uniqueness
2,9-Bis(hydroxymethyl)decane-1,10-diol is unique due to its specific positioning of hydroxyl groups, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in specialized applications where other diols may not be as effective .
Propiedades
Fórmula molecular |
C12H26O4 |
|---|---|
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
2,9-bis(hydroxymethyl)decane-1,10-diol |
InChI |
InChI=1S/C12H26O4/c13-7-11(8-14)5-3-1-2-4-6-12(9-15)10-16/h11-16H,1-10H2 |
Clave InChI |
KRSOWIJSDPLQTH-UHFFFAOYSA-N |
SMILES canónico |
C(CCCC(CO)CO)CCC(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



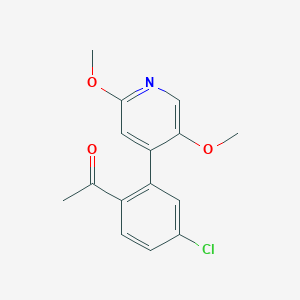
![(1S,5S)-8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B11714528.png)
![(2E)-5-methyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11714529.png)
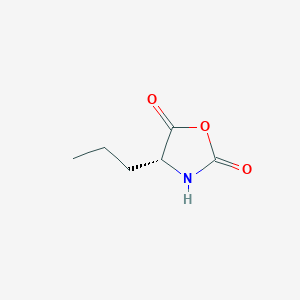
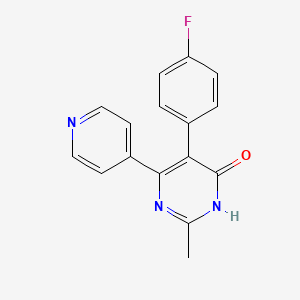
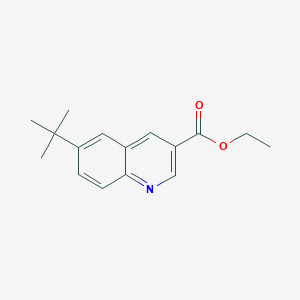
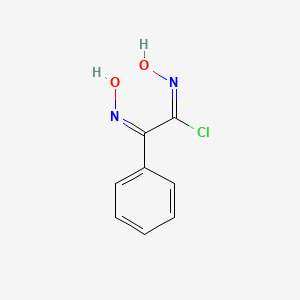

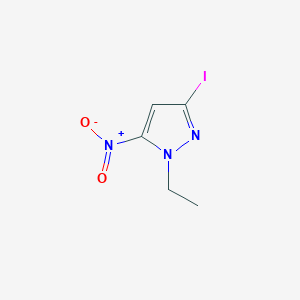
![2-Methyl-5-[(E)-2-[(2E)-3-phenylprop-2-EN-1-ylidene]hydrazin-1-YL]-1,3-oxazole-4-carbonitrile](/img/structure/B11714558.png)
![3-Oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-one](/img/structure/B11714560.png)

![4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate;hydrochloride](/img/structure/B11714581.png)
